8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative. Purines are a class of organic compounds that are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves the bromination of a purine precursor. One common method involves the following steps:
Starting Material: The synthesis begins with 3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to increase efficiency and yield. Additionally, industrial methods would focus on cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Coupling Reactions: Products include more complex molecules formed by coupling with other aromatic or aliphatic compounds.
Scientific Research Applications
8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, or anti-inflammatory properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione depends on its specific biological target. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
8-chloro-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a chlorine atom instead of bromine.
8-iodo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione: Similar structure with an iodine atom instead of bromine.
3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione: Lacks the halogen substituent.
Uniqueness
8-bromo-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
8-bromo-3-methyl-7-propylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O2/c1-3-4-14-5-6(11-8(14)10)13(2)9(16)12-7(5)15/h3-4H2,1-2H3,(H,12,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFFHBADFGHZQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353649 | |
Record name | STK577750 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101071-97-0 | |
Record name | 8-Bromo-3,7-dihydro-3-methyl-7-propyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101071-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | STK577750 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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